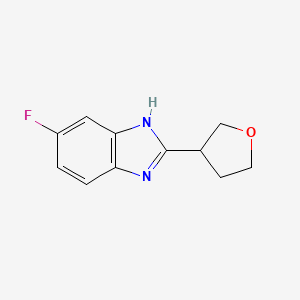

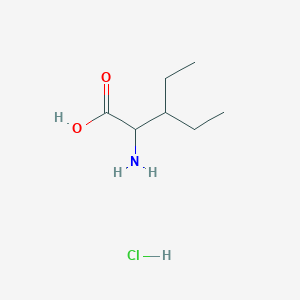

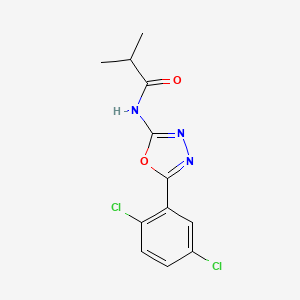

methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or similar method, followed by functionalization of the ring with the appropriate groups. The chloroacetyl group could potentially be introduced through a reaction with chloroacetyl chloride .Chemical Reactions Analysis

As a pyrrole derivative, this compound could undergo a variety of chemical reactions. The chloroacetyl group is particularly reactive and could undergo substitution reactions with a variety of nucleophiles. The ester group could be hydrolyzed under acidic or basic conditions to give the corresponding carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar ester and chloroacetyl groups would likely make this compound relatively polar and potentially soluble in polar solvents .Aplicaciones Científicas De Investigación

Antimicrobial Activity

The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has been investigated for their antimicrobial potential . These compounds were evaluated against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. Notably, compounds d1, d2, and d3 demonstrated promising antimicrobial activity. Thiazole derivatives, including this compound, have been explored for their ability to inhibit microbial growth by blocking lipid biosynthesis and other mechanisms .

Anticancer Properties

Cancer remains a significant global health challenge, necessitating the search for novel therapeutic agents. In the study mentioned earlier, compounds d6 and d7 from the same series exhibited potent anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) . These findings highlight the potential of this compound class for cancer treatment.

Cytotoxicity

Another related compound, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide, demonstrated cytotoxic effects on three human tumor cell lines, including prostate cancer . While this specific compound is not identical to the one , it underscores the broader cytotoxic potential of thiazole-based structures.

Rational Drug Design

Molecular docking studies revealed that compounds d1, d2, d3, d6, and d7 interacted favorably with specific protein targets (PDB IDs: 1JIJ, 4WMZ, and 3ERT) . These findings suggest that these derivatives could serve as lead compounds for rational drug design, potentially addressing antimicrobial resistance and cancer treatment challenges.

Thiazole Nucleus

The thiazole nucleus itself has been associated with various medicinal properties, including anti-inflammatory, antibacterial, antifungal, and antitumor activities . Researchers continue to explore its diverse applications in drug discovery.

Chemical Synthesis and Characterization

Beyond its biological activities, thorough characterization of the synthesized compound is essential. Physicochemical properties, spectroanalytical data (NMR, IR), and elemental analysis confirm the molecular structure of these derivatives . Such information is crucial for understanding their behavior and interactions.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thiazoles and pyrrolidines, have been found to have diverse biological activities .

Biochemical Pathways

Similar compounds have been found to interact with various biochemical pathways .

Result of Action

Similar compounds have shown antimicrobial and antitumor activities .

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound could involve further exploration of its reactivity and potential applications. For example, it could be investigated as a potential intermediate in the synthesis of more complex molecules, or its biological activity could be explored if it’s intended to be a pharmaceutical .

Propiedades

IUPAC Name |

methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-5-8(10(14)15-3)6(2)12-9(5)7(13)4-11/h12H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSNZKSVBGIMCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)OC)C)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Endo-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2553153.png)

![6-(4-Fluorophenyl)-3-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2553155.png)

![4-Ethyl-5-fluoro-6-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2553157.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2553158.png)

![N-(2-chlorobenzyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2553164.png)

![2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[6-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]hexyl]acetamide](/img/structure/B2553170.png)